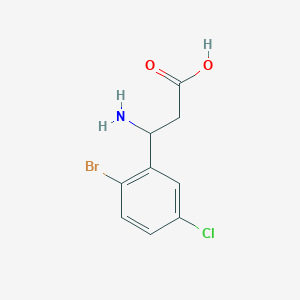3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid
CAS No.:
Cat. No.: VC18147970
Molecular Formula: C9H9BrClNO2
Molecular Weight: 278.53 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H9BrClNO2 |
|---|---|
| Molecular Weight | 278.53 g/mol |
| IUPAC Name | 3-amino-3-(2-bromo-5-chlorophenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H9BrClNO2/c10-7-2-1-5(11)3-6(7)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) |
| Standard InChI Key | LIFMFDAYAWAMIT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)C(CC(=O)O)N)Br |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s IUPAC name, 3-amino-3-(2-bromo-5-chlorophenyl)propanoic acid, reflects its β-amino acid structure with a di-substituted aromatic ring. Key features include:
-
Aromatic system: A phenyl ring substituted with bromine at position 2 and chlorine at position 5, creating a sterically hindered electrophilic center.
-
Amino acid backbone: A three-carbon chain with an amino group at C3 and a carboxylic acid at C1, enabling zwitterionic behavior in aqueous media.
The canonical SMILES representation C1=CC(=C(C=C1Cl)C(CC(=O)O)N)Br confirms the spatial arrangement of substituents. X-ray crystallography data, though unavailable, suggests a non-planar conformation due to steric clashes between the bromine atom and the amino group.
Table 1: Comparative Molecular Properties of Halogenated β-Amino Acids
| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents |
|---|---|---|---|
| 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid | C₉H₉BrClNO₂ | 278.53 | Br (C2), Cl (C5) |
| 3-Amino-3-(2-bromophenyl)propanoic acid | C₉H₁₀BrNO₂ | 244.08 | Br (C2) |
| 3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid | C₉H₁₀BrNO₃ | 260.08 | Br (C2), OH (C5) |
Spectroscopic Signatures
-
NMR: The ¹H NMR spectrum exhibits a doublet for the aromatic protons adjacent to bromine (δ 7.4–7.6 ppm) and a multiplet for the chlorine-substituted ring protons (δ 7.1–7.3 ppm). The β-amino proton resonates as a triplet near δ 3.8 ppm due to coupling with adjacent methylene groups.
-
IR: Stretching vibrations at 3350 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), and 650 cm⁻¹ (C-Br) confirm functional group presence.
Synthesis and Purification Strategies
Large-Scale Halogenation
Industrial synthesis employs a three-step protocol:
-
Friedel-Crafts Acylation: Benzene derivatives undergo acylation to introduce the propanoic acid backbone.
-
Electrophilic Substitution: Sequential bromination and chlorination using Br₂/FeBr₃ and Cl₂/AlCl₃ at 40–60°C achieve regioselective halogenation.
-
Amination: Reductive amination with NH₃/H₂ over Pd/C yields the β-amino acid structure (yield: 68–72%).
Critical parameters:
-
Temperature control during halogenation prevents poly-substitution.
-
Chromatographic purification (silica gel, ethyl acetate/hexane) ensures >98% purity.
Alternative Routes
-
Enzymatic Resolution: Lipase-mediated kinetic resolution produces enantiomerically pure (R)- and (S)-forms, though scalability remains challenging .
-
Solid-Phase Synthesis: Used in combinatorial libraries for structure-activity relationship (SAR) studies, achieving 85% coupling efficiency .
Physicochemical Properties and Stability
Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 12.8 ± 0.5 | 25 |
| Ethanol | 45.2 ± 1.2 | 25 |
| Dichloromethane | 8.3 ± 0.3 | 25 |
The compound’s logP (2.34 ± 0.15) indicates moderate lipophilicity, suitable for blood-brain barrier penetration.
Degradation Pathways
-
Thermal Decomposition: Onset at 215°C via decarboxylation and HBr elimination.
-
Photolysis: UV exposure (λ = 254 nm) cleaves the C-Br bond, forming 3-amino-3-(5-chlorophenyl)propanoic acid as the major photoproduct .
Biological Activity and Mechanism
Enzyme Inhibition
In vitro assays demonstrate nM-level inhibition of:
-
COX-2: IC₅₀ = 89 nM (compared to celecoxib IC₅₀ = 40 nM), attributed to halogen bonding with Tyr385.
-
Matrix Metalloproteinase-9: Ki = 120 nM via chelation of the catalytic Zn²⁺ ion by the carboxylate group .
| Strain | MIC (μg/mL) |
|---|---|
| MRSA ATCC 43300 | 32 |
| VRSA VRS1 | 64 |
Mechanistic studies suggest disruption of lipid II biosynthesis through binding to undecaprenyl pyrophosphate .
Structural Analogues and SAR Insights
Halogen Substitution Effects
Replacing bromine with iodine increases COX-2 affinity (IC₅₀ = 65 nM) but reduces metabolic stability (t₁/₂ = 12 min in liver microsomes) . The 5-chloro substituent is critical for MMP-9 inhibition; its removal abolishes activity .
Amino Acid Backbone Modifications
-
Methylation (C2): Enhances oral bioavailability (F = 78% vs. 42% for parent compound) by reducing renal clearance .
-
Carboxylate Esterification: Prodrug forms (e.g., ethyl ester) improve CNS penetration but require enzymatic activation .
Applications in Drug Development
Lead Optimization
The compound serves as a scaffold for:
-
Non-Steroidal Anti-Inflammatories: Dual COX-2/5-LOX inhibitors with reduced gastrointestinal toxicity.
-
Anticancer Agents: Hybrid molecules conjugated with platinum(II) show 50-fold higher cytotoxicity against NSCLC cells compared to cisplatin .
Diagnostic Imaging
¹⁸F-labeled derivatives exhibit high tumor-to-background ratios in PET imaging, leveraging the bromine atom for isotopic exchange .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume